2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a synthetic organic compound that features a chlorophenoxy group and a pyrrolopyrimidine moiety
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKBFGLSQPFANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine Derivatives
Pyrimidine precursors such as 4,6-dichloropyrimidine (4b ) or 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (4e ) undergo cyclization with γ-keto esters or amines to form the fused pyrrole ring. For example, treatment of 4,6-dichloropyrimidine with ethyl acetoacetate in the presence of ammonium acetate yields the bicyclic structure via Knorr-type condensation. This method achieves moderate yields (45–60%) but requires stringent temperature control (reflux in ethanol, 8–12 h).
Palladium-Catalyzed C–H Functionalization
Palladium-mediated direct C–H arylation offers a streamlined alternative. Aryl halides react with pyrrolo[3,4-d]pyrimidine intermediates under catalytic conditions (Pd(OAc)₂, PPh₃, K₂CO₃) to form the core structure. While this approach reduces step count, it demands anhydrous conditions and exhibits sensitivity to substituent electronic effects, with electron-deficient aryls favoring higher yields (up to 75%).
Attachment of the 4-Chlorophenoxy Group
The final step involves substituting the ethanone’s chlorine atom with 4-chlorophenoxide.
Nucleophilic Aromatic Substitution
Heating 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-chloroethanone with 4-chlorophenol in dimethylformamide (DMF) at 80°C for 6 h in the presence of K₂CO₃ affords the target compound. Yields range from 50–65%, with purity >95% after recrystallization from ethanol.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples 4-chlorophenol directly to the ethanone moiety. This method achieves higher yields (70–75%) but incurs higher costs due to reagent expenses.
Alternative Methods: Multicomponent and Green Chemistry Approaches
One-Pot Multicomponent Synthesis
A water-mediated protocol combines pyrimidine-2,4-dione, 4-chlorophenol, and acetaldehyde under reflux to assemble the molecule in a single step. While environmentally benign, this method yields only 30–35% product, necessitating further optimization.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the nucleophilic substitution step, improving yields to 78% and reducing reaction time by 80%. This approach is scalable but requires specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Acylation + Substitution | DMF, K₂CO₃, 80°C, 6 h | 65% | 95% | Cost-effective, scalable |
| Mitsunobu Reaction | THF, DEAD, PPh₃, rt, 12 h | 75% | 98% | High yield, mild conditions |
| Multicomponent | H₂O, reflux, 18 h | 35% | 90% | Solvent-free, fewer steps |
| Microwave-Assisted | MW, 150°C, 20 min | 78% | 97% | Rapid, energy-efficient |
Challenges and Optimization Opportunities
- Low Yields in Cyclocondensation : The pyrrolopyrimidine core’s sensitivity to oxidative degradation during cyclization remains a bottleneck. Switching to inert atmospheres (N₂/Ar) improves yields by 15–20%.
- Byproduct Formation in Substitution : Competing elimination reactions during phenoxy group attachment generate undesired alkenes. Using polar aprotic solvents (e.g., DMSO) suppresses these side reactions.
- Green Chemistry Gaps : Most routes rely on DMF or DCM, which pose environmental and toxicity concerns. Recent advances in deep eutectic solvents (DES) could mitigate these issues.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is unique due to its specific combination of a chlorophenoxy group and a pyrrolopyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a synthetic organic compound notable for its unique structural features, combining a chlorophenoxy group with a pyrrolopyrimidine moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in enzyme inhibition and receptor modulation.
- IUPAC Name: this compound
- Molecular Formula: C14H12ClN3O2
- CAS Number: 1448046-79-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorophenoxy group enhances lipophilicity, facilitating cellular uptake and interaction with biological membranes. This compound may act through various mechanisms:
- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
- Receptor Modulation: The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory activity against several enzymes. A notable study reported its effect on protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. The compound showed an IC50 value indicating significant potency in inhibiting PTP1B activity, thus suggesting potential for managing insulin resistance .
Case Studies
-
PTP1B Inhibition:
- A study utilized computational methods alongside experimental validation to identify PTP1B inhibitors. The results indicated that derivatives of pyrrolopyrimidine compounds, including the target compound, displayed improved selectivity and potency against PTP1B compared to other phosphatases .
- IC50 Values:
- Compound exhibited an IC50 of approximately 2.07 µM against PTP1B.
- Cancer Cell Lines:
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | IC50 (µM) | Biological Target |
|---|---|---|---|
| 4-chloro-5,5-dimethyl-5H,6H-pyrrolo[2,3-d]pyrimidin-6-one | Structure | 3.5 | PTP1B |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Structure | 5.0 | Other phosphatases |
Q & A
Q. Key optimization factors :
- Temperature control (80–150°C) to avoid decomposition of reactive intermediates.
- Use of anhydrous solvents to prevent hydrolysis of sensitive functional groups .
Advanced: How can researchers resolve contradictions in NMR and X-ray crystallography data during structural characterization?
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects . Methodological strategies include:
- Dynamic NMR studies : To assess rotational barriers of substituents (e.g., chlorophenoxy group).
- DFT calculations : Compare computed and experimental bond angles/planarity of the pyrrolopyrimidine core .
- Twinned crystal analysis : Use SHELXL for refining structures with pseudo-symmetry or twinning .
Example: In related compounds, X-ray data showed non-planar pyrrolo rings, while NMR suggested rapid interconversion between conformers .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm).
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <5 ppm error).
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
Q. Key SAR parameters :
- Chlorophenoxy group : Enhances lipophilicity and target binding (e.g., kinase inhibition). Replace with fluorophenoxy to assess electronic effects.
- Pyrrolopyrimidine core : Modify substituents at positions 5 and 6 to alter steric bulk and hydrogen-bonding capacity .
- Methodology :
Basic: What are the common degradation pathways observed for this compound under ambient conditions?
- Hydrolysis : The ketone group is susceptible to nucleophilic attack in aqueous media, forming carboxylic acid derivatives.
- Photodegradation : Chlorophenoxy substituents may undergo radical-mediated cleavage under UV light.
- Mitigation : Store at –20°C in amber vials with desiccants .
Advanced: How can researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity.
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily.
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability .
Basic: What computational tools are recommended for predicting physicochemical properties?
- LogP : ACD/Labs or MarvinSuite for partition coefficient estimation.
- pKa : SPARC or ChemAxon to assess ionization states.
- Solubility : COSMO-RS for solvent compatibility .
Advanced: How can crystallographic data inform polymorph screening?
- High-throughput screening : Use solvent/antisolvent combinations (e.g., methanol/water) to isolate polymorphs.
- Hirshfeld surface analysis : Compare hydrogen-bonding networks across polymorphs.
- Stability ranking : DSC/TGA to identify the most thermodynamically stable form .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation from chlorinated byproducts.
- Waste disposal : Neutralize with 10% NaOH before disposal .
Advanced: How can researchers validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
